![molecular formula C10H13NO B13946124 4-[(But-2-en-1-yl)oxy]aniline CAS No. 216877-37-1](/img/structure/B13946124.png)
4-[(But-2-en-1-yl)oxy]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenamine, 4-(2-butenyloxy)-: is an organic compound that belongs to the class of aromatic amines It consists of a benzene ring substituted with an amino group (benzenamine) and a 2-butenyloxy group at the para position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzenamine, 4-(2-butenyloxy)- typically involves the reaction of 4-hydroxybenzenamine with 2-butenyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the 2-butenyloxy group. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of benzenamine, 4-(2-butenyloxy)- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions:
Oxidation: Benzenamine, 4-(2-butenyloxy)- can undergo oxidation reactions, where the amino group or the butenyloxy group is oxidized to form corresponding oxides or quinones.
Reduction: The compound can be reduced to form derivatives with reduced functional groups, such as converting the amino group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly used.
Major Products Formed:
Oxidation: Formation of nitrobenzenes or quinones.
Reduction: Formation of aniline derivatives.
Substitution: Formation of nitro, sulfo, or halogenated benzenamine derivatives.
科学研究应用
Chemistry: Benzenamine, 4-(2-butenyloxy)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, polymers, and pharmaceuticals.
Biology: In biological research, this compound can be used to study the effects of aromatic amines on biological systems. It may also be used in the synthesis of bioactive molecules for drug discovery and development.
Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs for treating various diseases.
Industry: In the industrial sector, benzenamine, 4-(2-butenyloxy)- is used in the production of specialty chemicals, including agrochemicals, coatings, and adhesives. Its unique properties make it valuable in the formulation of high-performance materials.
作用机制
The mechanism of action of benzenamine, 4-(2-butenyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various chemical reactions. Its aromatic nature allows it to engage in π-π interactions with other aromatic compounds, influencing its reactivity and binding affinity. The specific pathways and targets depend on the context of its application, whether in chemical synthesis, biological systems, or industrial processes.
相似化合物的比较
Aniline (Benzenamine): Aniline is a simpler aromatic amine with a single amino group attached to the benzene ring. It is widely used in the production of dyes, rubber, and pharmaceuticals.
4-Hydroxybenzenamine: This compound has a hydroxyl group in place of the 2-butenyloxy group. It is used in the synthesis of various organic compounds and as an intermediate in the production of dyes and pharmaceuticals.
4-Methoxybenzenamine: Similar to benzenamine, 4-(2-butenyloxy)-, but with a methoxy group instead of the butenyloxy group. It is used in the synthesis of dyes and as a precursor for pharmaceuticals.
Uniqueness: Benzenamine, 4-(2-butenyloxy)- is unique due to the presence of the 2-butenyloxy group, which imparts distinct chemical properties and reactivity This structural feature allows for specific interactions and applications that are not possible with simpler aromatic amines
属性
CAS 编号 |
216877-37-1 |
|---|---|
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC 名称 |
4-but-2-enoxyaniline |
InChI |
InChI=1S/C10H13NO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2-7H,8,11H2,1H3 |
InChI 键 |
GDJGEDDXJWYZGG-UHFFFAOYSA-N |
规范 SMILES |
CC=CCOC1=CC=C(C=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


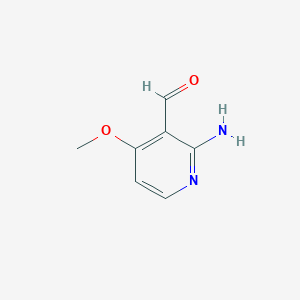
![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13946058.png)
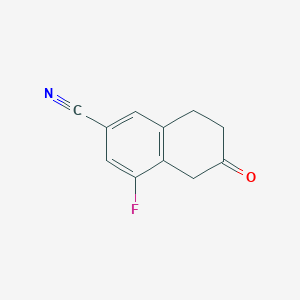
![1-(2-Methyl-2-azabicyclo[2.2.2]oct-5-en-6-yl)ethan-1-one](/img/structure/B13946068.png)
![2H-1,2,3-Triazolo[4,5-b]quinoxaline](/img/structure/B13946091.png)
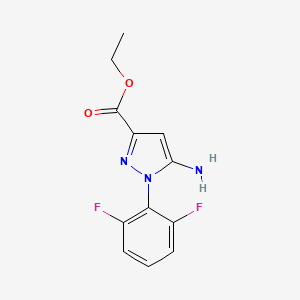
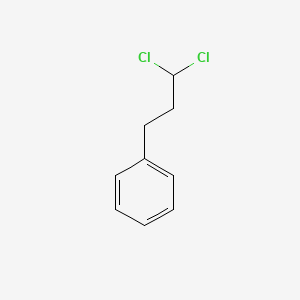
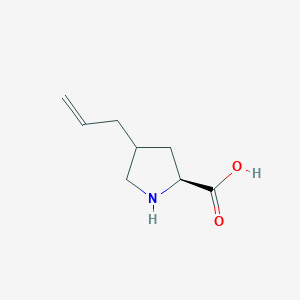
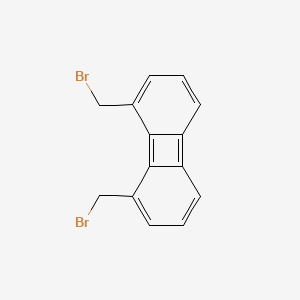
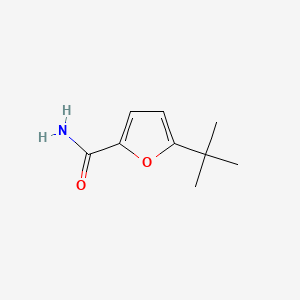
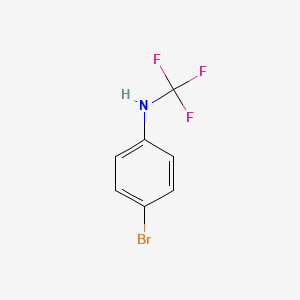
![5-bromo-2-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13946126.png)
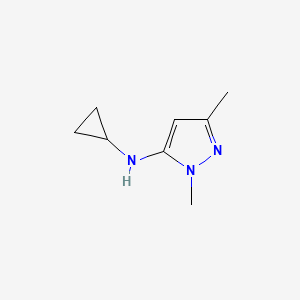
![1,2-Dimethyl-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B13946130.png)
